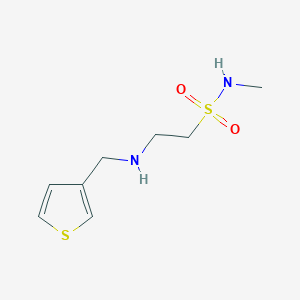
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide, also known as EPPC, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Mechanism of Action
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide exerts its therapeutic effects through the inhibition of various signaling pathways in cells. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth. 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has also been found to inhibit the TGF-β pathway, which is involved in the regulation of fibrosis and tissue repair.
Biochemical and Physiological Effects:
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects in cells and animal models. It has been found to reduce inflammation and oxidative stress, inhibit cancer cell growth and migration, and reduce fibrosis and tissue damage. 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for its target pathways. It is also relatively easy to synthesize and purify. However, 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide. One direction is to investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study its effects on other signaling pathways involved in inflammation and cancer, such as the JAK/STAT and MAPK pathways. Additionally, future research could explore the use of 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide in combination with other therapies for enhanced therapeutic effects.
Synthesis Methods
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of piperazine with 6-methylpyridin-3-ylcarbonyl chloride, followed by the addition of ethoxyethylamine and ethylamine. The resulting product is purified through column chromatography to obtain the final 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide compound.
Scientific Research Applications
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-4-16-13-21(9-8-20(16)10-11-23-5-2)17(22)19-15-7-6-14(3)18-12-15/h6-7,12,16H,4-5,8-11,13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVPSCMSFOBDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CCOCC)C(=O)NC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633501.png)
![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633553.png)

![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4,5-trifluorobenzenesulfonamide](/img/structure/B7633570.png)


![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)
![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)
